6-Dehydronandrolone acetate
Overview
Description
6-Dehydronandrolone acetate is a synthetic steroid with structural modifications that potentially affect its biological activity. The compound is related to dehydroepiandrosterone (DHEA), a naturally occurring adrenal steroid known for its tumor chemopreventive properties in various animal models. DHEA and its analogs have been shown to inhibit processes implicated in tumorigenesis, such as carcinogen activation, superoxide anion production, and stimulation of DNA synthesis in mouse epidermis .
Synthesis Analysis
The synthesis of 6-dehydronandrolone acetate derivatives, specifically 17-esters of 6-dehydro-16-methylene-17 alpha-hydroxyprogesterone, has been systematically studied. The influence of different halogens at the 6-position and various acyl groups at the 17-position on the progestational and antiandrogenic activities has been explored. A general method for the synthesis of these compounds from common precursors has been described, indicating the potential for a wide range of analogs with varying biological activities .
Molecular Structure Analysis
The molecular structure of 6-dehydronandrolone acetate derivatives, such as 6-chloro-16-methylene-17 alpha-hydroxy-4,6-pregnadiene 17-acetate, has been compared to chlormadinone acetate. The structural similarities suggest that these compounds may exhibit high progestational potency, which could translate into effective contraceptive properties at potentially lower doses than chlormadinone acetate .
Chemical Reactions Analysis
While the specific chemical reactions of 6-dehydronandrolone acetate are not detailed in the provided papers, the related compound DHEA has been reported to inhibit several processes involved in tumorigenesis. These include the inhibition of carcinogen activation, suppression of superoxide anion production, and reduction of DNA synthesis stimulated by 12-O-tetradecanoylphorbol-13-acetate in mouse skin. These effects are likely due to the inhibition of glucose-6-phosphate dehydrogenase and a consequent decrease in the NADPH cellular pool .
Physical and Chemical Properties Analysis
The physical and chemical properties of exo-5,6-dehydronorcantharidin, a compound structurally related to 6-dehydronandrolone acetate, have been studied in various solvents. The solubility data indicates that the compound's solubility increases with temperature and varies significantly across different solvents. The polarity and Hansen solubility parameters of the solvents were used to determine the affinity and solubility order of the compound, suggesting that miscibility between solute and solvent depends on multiple factors. Thermodynamic properties such as mixing and dissolution were calculated based on the UNIQUAC model, providing insights into the interactions between the compound and solvents .
Scientific Research Applications
- Scientific Field: Steroidal Drug Synthesis
- Application Summary : 6-Dehydronandrolone acetate is a crucial precursor for the synthesis of C7-functionalized steroidal drugs .
- Methods of Application : A chemoenzymatic strategy has been reported, involving a one-pot biocatalytic C7β-hydroxylation/C17β-ketoreduction of 19-norandrostenedione by combination of P450 monooxygenase and 17-ketosteroid reductase to generate C7β-hydroxynandrolone as an intermediate, followed by a one-pot chemical dehydration and esterification to form 6-Dehydronandrolone acetate .
- Results or Outcomes : The gram-scale synthesis of 6-Dehydronandrolone acetate was achieved with a 93% isolated yield, which outperforms the traditional chemical approach (68% yield), thereby signaling great potential for industrial applications .
properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h3,5,11,15-19H,4,6-10H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUASZAAVFYYIL-XGXHKTLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@H]34)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001335321 | |
Record name | (17beta)-3-Oxoestra-4,6-dien-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001335321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Dehydronandrolone acetate | |
CAS RN |
2590-41-2 | |
Record name | (17beta)-3-Oxoestra-4,6-dien-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001335321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (17 beta)-17-(acetyloxy)-estra-4,6-dien-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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